molecular formula C19H11ClO4S B3929243 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate

4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B3929243
M. Wt: 370.8 g/mol
InChI Key: UUORZYZBLFPNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of coumarin and benzothiophene, which are two well-known chemical classes with diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to involve multiple targets and pathways. The compound has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to produce several biochemical and physiological effects in vitro and in vivo. These effects include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation and migration, the suppression of inflammation, and the modulation of immune responses. In addition, this compound has been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments include its potent biological activity, low toxicity, and good bioavailability. This compound can be easily synthesized using simple and inexpensive methods, which makes it accessible to researchers. However, the limitations of using this compound include its limited solubility in aqueous solutions, which may affect its bioavailability and activity. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate. One direction is to investigate its potential applications in the treatment of cancer, inflammation, and infectious diseases. This compound can be further modified to improve its potency and selectivity towards specific targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans to determine its safety and efficacy. Finally, the development of novel drug delivery systems for this compound may enhance its bioavailability and therapeutic effects.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 3-chloro-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and infectious diseases. This compound has been shown to exhibit potent cytotoxic, anti-inflammatory, and antimicrobial activities in vitro and in vivo.

properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClO4S/c1-10-8-16(21)24-14-9-11(6-7-12(10)14)23-19(22)18-17(20)13-4-2-3-5-15(13)25-18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUORZYZBLFPNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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